(E)-2-(4-nitrophenyl)-N'-(pyridin-4-ylmethylene)acetohydrazide
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Description
Scientific Research Applications
Synthesis and Characterization
- (E)-2-(4-nitrophenyl)-N'-(pyridin-4-ylmethylene)acetohydrazide and its derivatives have been synthesized via efficient methodologies, showcasing their importance in the realm of organic synthesis. For instance, the synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives was achieved through a five-component cascade reaction, highlighting the operational simplicity and wide functional group tolerance of these processes (Hosseini & Bayat, 2019).
Photoisomerization and Molecular Dynamics
- Derivatives of this compound exhibit intriguing photoisomerization properties, vital for understanding their behavior in molecular machines and electronic devices. A notable study delved into the E/Z isomerization of a derivative induced by ultraviolet radiation, underlining the compound's relevance in molecular dynamics (Gordillo et al., 2016).
Antitumor Activity
- Certain novel pyridine derivatives, synthesized using (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide as a precursor, have demonstrated significant antitumor properties. For instance, compounds synthesized by reacting with arylidene malononitriles and other agents were found to exhibit cytotoxic activity against liver and breast cancer cell lines, signifying their potential in cancer therapy (Mohamed et al., 2018).
Material Science and NLO Properties
- The compound and its derivatives are pivotal in material science, particularly concerning their non-linear optical (NLO) properties, crucial for developing advanced optical devices. Studies have investigated their NLO properties, uncovering significant findings relevant to optical limiting and switching applications (Naseema et al., 2010).
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-14(17-16-10-12-5-7-15-8-6-12)9-11-1-3-13(4-2-11)18(20)21/h1-8,10H,9H2,(H,17,19)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESJQGREIFQTQL-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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